molecular formula C14H18INO2 B3058221 3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide CAS No. 88458-09-7

3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide

Cat. No.: B3058221
CAS No.: 88458-09-7
M. Wt: 359.2 g/mol
InChI Key: PUJHOTSSCDHOJW-UHFFFAOYSA-N
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Description

3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide is a useful research compound. Its molecular formula is C14H18INO2 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Excretion Studies

Studies have explored the metabolism and biliary excretion of compounds structurally related to 3H-Indolium derivatives. For example, the metabolism and excretion of trimethyl-14C(3-hydroxyphenyl)ammonium iodide in rats revealed that a significant portion of the compound is recovered from bile, predominantly as glucuronide conjugates, indicating a potential role in liver function studies (Somani, Wright, & Calvey, 1970).

Diagnostic Agent Evaluation

Tritium-labelled acyclonucleosides, such as N-[2-(hydroxyethoxy)methyl]-5-[3H]methyluracil, have been synthesized for evaluation as tumor diagnostic agents. Studies have focused on tissue distribution in animal models, indicating potential applications in cancer diagnosis (Lee, Iwashina, Gati, Knaus, & Wiebe, 1985).

Radiopharmaceutical Development

The development of radiopharmaceuticals for studying serotonin action mechanisms in the brain has involved the labeling of indolealkylamines, including N,N,N-trimethyltryptamine iodide, with carbon-11. This research aids in understanding neurotransmitter functions and potential applications in mental health treatments (Takahashi, Takahashi, Ido, Yanai, Iwata, Ishiwata, & Nozoe, 1985).

Novel Anti-inflammatory Compounds

Research into nonsteroidal antiinflammatory drug (NSAID) analogues has led to the synthesis of quaternary ammonium oxicam derivatives, showing high concentration in joint cartilages in rats. These studies indicate potential advancements in targeted therapies for joint-related diseases (Nicolas, Verny, Giraud, Ollier, Rapp, Maurizis, & Madelmont, 1999).

Neuroprotective Agents

Choline pivaloyl esters have been examined for their neuroprotective properties, particularly in improving cognitive and memory performances impaired by various treatments in rats. These findings open avenues for treatments targeting cognitive decline and memory impairment associated with neurological conditions (Rispoli, Rotiroti, Carelli, Liberatore, Scipione, Marra, Giorgioni, & Stefano, 2004).

Anticarcinogenic Activity

Indole-3-carbinol (I3C) and its acid condensation products have been studied for their anticarcinogenic activities using trout embryo microinjection, highlighting the potential of such compounds in cancer prevention strategies (Dashwood, Fong, Arbogast, Bjeldanes, Hendricks, & Bailey, 1994).

Properties

IUPAC Name

3-(2,3,3-trimethylindol-1-ium-1-yl)propanoic acid;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.HI/c1-10-14(2,3)11-6-4-5-7-12(11)15(10)9-8-13(16)17;/h4-7H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJHOTSSCDHOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCC(=O)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476337
Record name 3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88458-09-7
Record name 3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
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3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
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3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
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3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
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3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide
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3H-Indolium, 1-(2-carboxyethyl)-2,3,3-trimethyl-, iodide

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